molecular formula C12H16BrNO3 B2591578 Tert-butyl 2-amino-6-bromo-3-methoxybenzoate CAS No. 2248396-63-4

Tert-butyl 2-amino-6-bromo-3-methoxybenzoate

Cat. No.: B2591578
CAS No.: 2248396-63-4
M. Wt: 302.168
InChI Key: AOZVJWHYHZMZEU-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-6-bromo-3-methoxybenzoate: is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-6-bromo-3-methoxybenzoate typically involves multi-step organic reactions One common method starts with the bromination of 3-methoxybenzoic acid to introduce the bromine atom at the 6-position This is followed by esterification with tert-butyl alcohol to form the tert-butyl ester

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as the use of efficient catalysts and controlled temperatures, are employed to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-6-bromo-3-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of aldehydes or ketones.

    Reduction: The amino group can be reduced to form primary amines or other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.

    Oxidation: Products include aldehydes or ketones depending on the extent of oxidation.

    Reduction: Products include primary amines or other reduced derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-6-bromo-3-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used to study the effects of brominated and methoxylated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-bromo-3-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    Tert-butyl 2-amino-6-chloro-3-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine.

    Tert-butyl 2-amino-6-fluoro-3-methoxybenzoate: Similar structure but with a fluorine atom instead of bromine.

    Tert-butyl 2-amino-6-iodo-3-methoxybenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: Tert-butyl 2-amino-6-bromo-3-methoxybenzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

tert-butyl 2-amino-6-bromo-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)9-7(13)5-6-8(16-4)10(9)14/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVJWHYHZMZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1N)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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